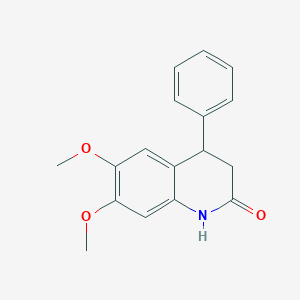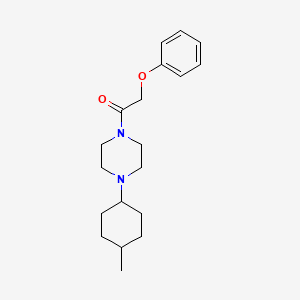![molecular formula C22H22N4O B5515805 5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)
5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine is a complex organic compound, known for its unique structural features. It is a part of the pyrimidine family, which is significant in biological systems and pharmaceutical applications.
Synthesis Analysis
- Synthesis of related pyrimidine derivatives often involves multicomponent reactions. For example, a compound synthesized via the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidene malononitrile showed biocidal properties (Youssef & Omar, 2007).
Molecular Structure Analysis
- X-ray structural analysis of similar compounds has been conducted, revealing details about molecular conformations and crystal packing. For example, the crystal structure of 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, a related compound, provided insights into its molecular arrangement (Fenton et al., 1985).
Chemical Reactions and Properties
- Pyrimidine compounds exhibit a range of chemical behaviors depending on their structure. For instance, certain pyrimidine derivatives undergo reactions with halogen-containing compounds, leading to various heterocyclic systems (Harutyunyan et al., 2015).
科学的研究の応用
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have shown potential in antiviral applications. For example, derivatives such as 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and evaluated for their inhibitory activity against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus (HIV). These compounds have shown varying degrees of effectiveness in inhibiting retrovirus replication in cell culture, highlighting their potential in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Optical and Electronic Properties
Pyrimidine rings play a significant role in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. Studies have explored the structural parameters, electronic properties, and NLO characteristics of pyrimidine derivatives, providing insights into their applications in optoelectronics and photonics. These investigations reveal the promising applications of these compounds in advanced technology devices (Hussain et al., 2020).
Antimicrobial and Anticancer Agents
Research on pyrimidine derivatives has also extended into the development of antimicrobial and anticancer agents. Compounds synthesized from pyrano[2,3-d]pyrimidine have exhibited significant antibacterial and antifungal activities, as well as cytotoxic potential against various cancer cell lines. These studies underscore the therapeutic potential of pyrimidine derivatives in treating infectious diseases and cancer (Abd El-Sattar et al., 2021).
Synthesis and Structural Studies
The synthesis of new classes of pyrimidine derivatives, including pyridine and fused pyridine compounds, has been a focus of research to explore their potential applications further. Structural studies, including crystallography, provide essential insights into the molecular configuration of these compounds, which is crucial for understanding their interaction mechanisms and potential applications in various scientific domains (Al-Issa, 2012).
特性
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-22(19-8-3-2-4-9-19)10-6-12-26(16-22)21(27)18-14-24-20(25-15-18)17-7-5-11-23-13-17/h2-5,7-9,11,13-15H,6,10,12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNDLHXEXKJKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CN=C(N=C2)C3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)

![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)
![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)
![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)